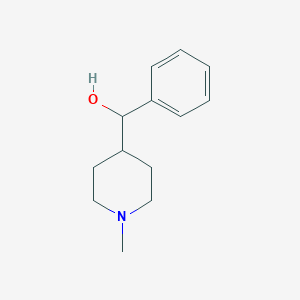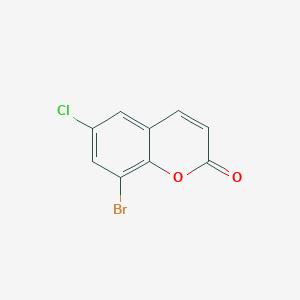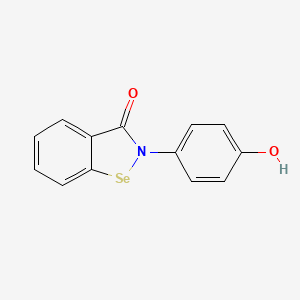
2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one is a selenium-containing organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one typically involves the reaction of 2-aminophenol with selenium dioxide in the presence of a suitable oxidizing agent. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Solvent: Common solvents like ethanol or acetic acid
Catalysts: Possible use of catalysts to enhance the reaction rate
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Selenoxides, selenones
Reduction Products: Selenides
Substitution Products: Ethers, esters
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its antioxidant properties and potential therapeutic effects.
Medicine: Investigated for its role in cancer treatment and prevention due to its selenium content.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular processes and signaling pathways. Molecular targets may include enzymes and proteins involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ebselen: Another selenium-containing compound with antioxidant properties.
Selenocysteine: A naturally occurring amino acid containing selenium.
Selenomethionine: A selenium analog of methionine.
Uniqueness
2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one is unique due to its specific structure, which combines a benzisoselenazol ring with a hydroxyphenyl group. This unique structure may confer distinct chemical and biological properties compared to other selenium compounds.
Propriétés
Numéro CAS |
81744-01-6 |
|---|---|
Formule moléculaire |
C13H9NO2Se |
Poids moléculaire |
290.19 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H9NO2Se/c15-10-7-5-9(6-8-10)14-13(16)11-3-1-2-4-12(11)17-14/h1-8,15H |
Clé InChI |
NNZKUUPAISFZPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
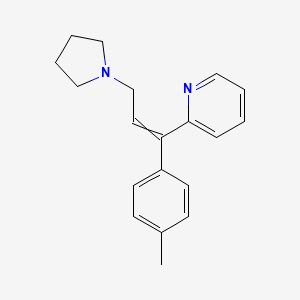
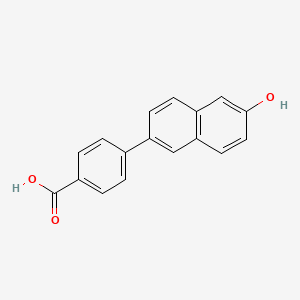

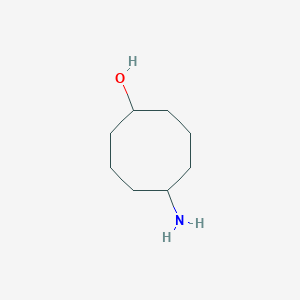

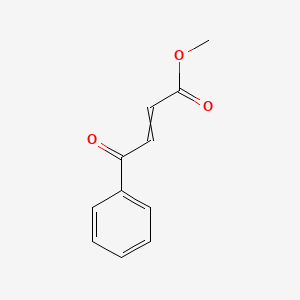
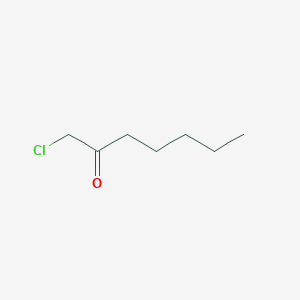

![4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol](/img/structure/B8761331.png)

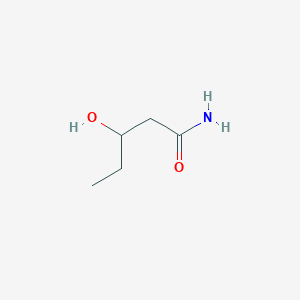
![7-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B8761352.png)
